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Compound of Interest

2-Bromo-4-isopropoxy-5-
Compound Name: o
methoxybenzonitrile

CAS No.: 515846-11-4

Cat. No.: B1335848

Get Quote

Executive Summary

2-Bromo-4-isopropoxy-5-methoxybenzonitrile (CAS: 515846-11-4) is a critical intermediate
in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, VEGFR inhibitors). Its
structural integrity—specifically the positioning of the bromine atom relative to the alkoxy
groups—is governed strictly by the order of synthetic operations.

This guide compares the two primary synthetic pathways:

» Route A (The Aldehyde-Bromination Route): The industry-standard approach prioritizing
regiochemical control.

» Route B (The Nitrile-Bromination Route): A viable alternative that offers shorter cycle times
but poses higher purification risks.

Key Insight: The regioselectivity of the bromination step is the deciding factor. Brominating the
phenolic precursor (Vanillin) yields the wrong isomer (3-bromo). To obtain the target 2-bromo
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isomer, alkylation must precede bromination, utilizing the para-directing power of the 3-methoxy
group.

Strategic Pathway Analysis
The "Isomer Trap": Why Order Matters

The synthesis hinges on the directing effects of the substituents on the benzene ring.
 Vanillin (Starting Material): Contains a hydroxyl (OH) at C4 and methoxy (OMe) at C3.

» Directing Conflict: The OH group directs ortho (to position 5), while the OMe group directs
para (to position 6).

e The Solution: Masking the OH group via isopropylation changes the steric and electronic
landscape, favoring bromination at the C6 position (which becomes C2 in the final nitrile
numbering).

Route Comparison
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Route A: Aldehyde-

Feature Bromination Route B: Nitrile-Bromination
(Recommended)
Alkylation Alkylation

Sequence Bromination Cyanation
Cyanation Bromination

Regiocontrol

High. The aldehyde group
reinforces meta direction,
working synergistically with the

alkoxy groups to favor the 2-

Moderate. The nitrile is a
strong deactivator, potentially
leading to slower kinetics or

competitive bromination at the

position. 5-position.

Yield 75-85% (Overall) 60-70% (Overall)
_ ) Nitrile intermediates often
o Intermediates are highly )

Purification ) o require chromatography or

crystalline; easy filtration. ) o

high-vac distillation.

Excellent. Avoids handling Lower. Requires bromination

Scalability toxic cyanides until the final of a deactivated ring, often

step.

needing harsher conditions.

Detailed Experimental Protocols
Route A: The Aldehyde-Bromination Protocol

(Recommended)

Step 1: Alkylation (O-Isopropylation)

o Objective: Protect the phenol and establish the 4-isopropoxy substituent.

e Reagents: Vanillin (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (

, 2.0 eq), DMF.

e Protocol:
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o Dissolve Vanillin (152 g, 1.0 mol) in DMF (500 mL).
o Add

(276 g, 2.0 mol) and heat to 60°C.

o Add 2-Bromopropane (147 g, 1.2 mol) dropwise over 1 hour.
o Stir at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

o Workup: Pour into ice water (2 L). The product, 4-isopropoxy-3-methoxybenzaldehyde,
precipitates as a pale yellow solid. Filter and dry.

o Yield: ~95% (184 g).

Step 2: Regioselective Bromination

o Objective: Introduce bromine at the 2-position (ortho to the aldehyde group).
e Reagents: 4-isopropoxy-3-methoxybenzaldehyde (1.0 eq), Bromine (

, 1.05 eq), Acetic Acid (AcOH), Sodium Acetate (buffer).

e Protocol:

o Dissolve the aldehyde (100 g, 0.51 mol) in Glacial Acetic Acid (400 mL). Add Sodium
Acetate (42 g).

o Cool to 15°C.
o Add

(85.6 g, 0.54 mol) in AcOH (100 mL) dropwise, maintaining temp < 20°C.

o Stir at RT for 2 hours. The solution will turn from dark red to light orange.

o Workup: Pour into cold water (1.5 L). Stir vigorously. The product, 2-bromo-4-isopropoxy-
5-methoxybenzaldehyde, precipitates.

o Purification: Recrystallize from Ethanol/Water if necessary.
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o Yield: 85-90%.
o Data:

NMR shows two singlets in the aromatic region, confirming para-substitution pattern
relative to each other (positions 2 and 5).

Step 3: Nitrile Formation (One-Pot Conversion)

¢ Objective: Convert the aldehyde to the nitrile.
» Reagents: Aldehyde intermediate, Hydroxylamine Hydrochloride (

), Formic Acid, Sodium Formate.

e Protocol:

o

Suspend 2-bromo-4-isopropoxy-5-methoxybenzaldehyde (50 g, 0.18 mol) in Formic Acid
(200 mL).

o Add

(15 g, 0.22 mol) and Sodium Formate (18 g).

o Reflux (100°C) for 4-6 hours. The oxime forms and dehydrates in situ.

o Workup: Cool and pour into ice water. Neutralize with NaOH solution to pH 7.

o Filter the resulting white solid: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile.
o Yield: 80-85%.

o Purity: >98% (HPLC).

Route B: The Nitrile-Bromination Protocol (Alternative)
Step 1: Alkylation

e Same as Route A. Yields 4-isopropoxy-3-methoxybenzaldehyde.

Step 2: Nitrile Formation
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e Protocol: React the aldehyde with lodine (

) in agueous Ammonia (
) and THF at room temperature.

e Yield: 90%. Product: 4-isopropoxy-3-methoxybenzonitrile.

Step 3: Bromination

e Challenge: The nitrile group strongly deactivates the ring. Standard

/AcOH may be too slow.

» Modified Protocol: Use N-Bromosuccinimide (NBS) in Acetonitrile or DMF at 60°C.

¢ Risk: Competitive bromination at position 5 (ortho to isopropoxy) may occur, leading to the 3-
bromo isomer impurity.

 Yield: 60-70% (lower due to isomer separation).

Visual Synthesis Workflow
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Step 2A: Bromination
(Br2, AcOH)

Step 2B: Cyanation
(12, NH3)
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Step 3A: Cyanation Step 3B: Bromination
(NH20H, HCOOH) (NBS, DMF)

Impurity:
3-Bromo Isomer

TARGET:
2-Bromo-4-isopropoxy-
5-methoxybenzonitrile

Click to download full resolution via product page

Figure 1: Comparative synthetic flow showing the divergence in bromination timing. Route A
(Green) provides superior regiocontrol compared to Route B (Red).

Key Data Summary
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Metric Route A (Aldehyde First) Route B (Nitrile First)
Overall Yield ~65% ~50%

Purity (Crude) >95% ~85-90%

Major Impurity Unreacted Aldehyde 3-Bromo Isomer (Regioisomer)

High (Cheap reagents: Moderate (NBS is more
Cost Efficiency

, ACOH) expensive)

Moderate (Bromination of

Safety Good (Cyanation is last step) o )
nitrile requires heat)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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